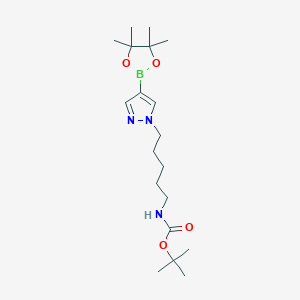

tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate

Description

Historical Context of Pyrazole-Based Boronic Esters

The development of pyrazole-based boronic esters emerged from the convergence of two significant areas of organic chemistry: heterocyclic chemistry and organoboron methodology. Pyrazoles, first synthesized in the late nineteenth century, gained prominence as versatile heterocyclic scaffolds due to their unique electronic properties and coordination capabilities. The incorporation of boronic acid functionality into pyrazole systems represented a major advancement that occurred primarily in the latter half of the twentieth century, driven by the need for more sophisticated building blocks in medicinal chemistry and materials science.

The synthesis of pyrazole boronic acids and their derivatives has evolved significantly over the past several decades. Early methods relied on harsh reaction conditions and limited substrate scope, but contemporary approaches have addressed these limitations through the development of more efficient synthetic protocols. The historical progression of these methodologies reflects broader trends in synthetic chemistry, particularly the movement toward more atom-economical and environmentally conscious processes.

Boronic esters, particularly pinacol esters, gained widespread acceptance as stable, easily handled alternatives to boronic acids themselves. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol boronate ester, provides enhanced stability toward hydrolysis while maintaining excellent reactivity in cross-coupling reactions. This stability has proven particularly valuable for pyrazole-based systems, which can be sensitive to certain reaction conditions.

The evolution of pyrazole-boronic ester chemistry has been closely linked to advances in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has served as a driving force for the development of new boronic ester substrates, including increasingly complex pyrazole derivatives. These reactions have enabled the construction of sophisticated molecular architectures that would be difficult or impossible to access through alternative synthetic routes.

Significance of tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate in Chemical Research

The compound this compound occupies a unique position in contemporary chemical research due to its multifunctional architecture and versatile reactivity profile. This molecule represents a sophisticated example of synthetic design, incorporating three distinct functional elements: a pyrazole heterocycle, a boronic ester moiety, and a protected amine functionality. Each of these components contributes specific reactivity characteristics that, when combined, create opportunities for complex synthetic transformations.

The research significance of this compound extends beyond its individual functional groups to encompass its potential as a versatile synthetic intermediate. The presence of the boronic ester functionality enables participation in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are fundamental tools in modern organic synthesis. The pyrazole ring system provides additional coordination sites and electronic properties that can influence both reactivity and selectivity in these transformations.

The tert-butyl carbamate protecting group serves multiple functions within this molecular framework. Beyond its primary role as an amine protecting group, the carbamate functionality can participate in various chemical transformations and can be selectively removed under specific conditions without affecting the boronic ester moiety. This orthogonal reactivity is particularly valuable in multi-step synthetic sequences where selective functional group manipulation is required.

Current research applications of this compound span multiple areas of chemistry, including pharmaceutical intermediate synthesis, materials science, and methodology development. The molecule's ability to serve as both a nucleophile (through the boronic ester) and as a precursor to nucleophilic functionality (through carbamate deprotection) makes it particularly valuable for the construction of complex molecular architectures.

Overview of Pyrazole-Boronate Chemistry

Pyrazole-boronate chemistry represents a sophisticated intersection of heterocyclic and organoboron chemistry, characterized by unique reactivity patterns and diverse synthetic applications. The fundamental chemistry of these systems is governed by the electronic properties of both the pyrazole ring and the boronate ester functionality, which can interact in complex ways to influence overall molecular behavior.

The electronic structure of pyrazole-boronate systems involves several key considerations. The pyrazole ring exhibits weak basicity due to the presence of two nitrogen atoms, with the electronic properties being further modulated by substituents on the ring. The boronate ester functionality introduces Lewis acidity to the system while providing a reactive site for cross-coupling reactions. The interaction between these electronic systems can influence both the stability and reactivity of the overall molecule.

Synthetic applications of pyrazole-boronate chemistry are diverse and continue to expand. The most prominent application involves Suzuki-Miyaura cross-coupling reactions, where pyrazole boronic esters serve as nucleophilic coupling partners with various electrophiles. These reactions have proven particularly valuable for the construction of heterobiaryl systems, which are important structural motifs in pharmaceutical and materials applications.

Recent advances in pyrazole-boronate chemistry have focused on addressing challenges related to stability and reactivity. Certain pyrazole-boronic acid derivatives are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved under specific conditions. This challenge has driven the development of new synthetic strategies and reaction conditions that minimize unwanted side reactions while maximizing desired transformations.

The homocoupling of pyrazole boronic esters represents another important aspect of this chemistry. Palladium-catalyzed oxidative homocoupling reactions enable the formation of bipyrazole systems, which serve as important ligands in coordination chemistry and materials science. These reactions proceed under mild conditions and provide access to symmetric bipyrazole structures that are difficult to prepare through alternative methods.

Structure-Function Relationship Paradigms

The structure-function relationships in pyrazole-boronate systems, exemplified by this compound, demonstrate complex interactions between molecular architecture and chemical behavior. Understanding these relationships is crucial for predicting reactivity patterns and designing new molecules with desired properties.

The positioning of the boronate ester group at the 4-position of the pyrazole ring represents a strategic design choice that influences both electronic properties and steric considerations. This substitution pattern provides optimal electronic activation for cross-coupling reactions while minimizing steric hindrance that could impede catalyst coordination. The 4-position also offers stability advantages compared to other substitution patterns, as evidenced by the widespread use of 4-substituted pyrazole boronic esters in synthetic applications.

Table 1: Structural Parameters and Properties of Key Pyrazole-Boronate Derivatives

| Compound | Molecular Weight (g/mol) | CAS Number | Substitution Pattern | Primary Applications |

|---|---|---|---|---|

| 1H-Pyrazole-4-boronic acid pinacol ester | 194.04 | 269410-08-4 | 4-boronate | Cross-coupling reactions |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 208.07 | 761446-44-0 | 1-methyl-4-boronate | Pharmaceutical intermediates |

| This compound | 379.3 | 1201790-45-5 | 1-alkyl-4-boronate | Complex synthesis |

The alkyl chain connecting the pyrazole ring to the carbamate functionality introduces conformational flexibility that can influence both reactivity and selectivity. The five-carbon linker provides sufficient separation between functional groups to minimize adverse interactions while maintaining synthetic accessibility. This design enables independent reactivity at each functional site, which is particularly valuable for sequential transformations in complex synthetic sequences.

The pinacol boronate ester functionality exhibits enhanced stability compared to other boronic ester variants, a property that is particularly important for compounds containing sensitive functional groups. The tetramethyl substitution pattern of the dioxaborolane ring provides steric protection for the boron center while maintaining excellent reactivity in cross-coupling reactions. This balance between stability and reactivity is crucial for the practical utility of these compounds in synthetic applications.

Electronic effects within the pyrazole-boronate system influence both the reactivity of the boronic ester and the overall stability of the molecule. The electron-deficient nature of the pyrazole ring enhances the electrophilicity of the boron center, facilitating transmetalation in cross-coupling reactions. Simultaneously, the presence of the boronate group can influence the electronic properties of the pyrazole ring, creating a complex interplay that must be considered in synthetic planning.

The carbamate protecting group introduces additional considerations related to orthogonal reactivity and selective deprotection. The tert-butyl carbamate is stable under a wide range of reaction conditions but can be selectively removed using acidic conditions that do not affect the boronic ester functionality. This selectivity enables complex synthetic transformations where sequential functional group manipulation is required, making these compounds particularly valuable for advanced synthetic applications.

Properties

IUPAC Name |

tert-butyl N-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BN3O4/c1-17(2,3)25-16(24)21-11-9-8-10-12-23-14-15(13-22-23)20-26-18(4,5)19(6,7)27-20/h13-14H,8-12H2,1-7H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXCXRMQPDVYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Boronate Ester Intermediate

The pyrazole ring bearing the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent is commonly prepared by:

Borylation of a halogenated pyrazole : Starting from 4-halopyrazole (e.g., 4-iodopyrazole), a palladium-catalyzed Miyaura borylation reaction is performed using bis(pinacolato)diboron under mild conditions to install the pinacol boronate ester at the 4-position.

Example conditions : Pd(dppf)Cl2 catalyst, potassium acetate base, in dioxane solvent at 80–100 °C for several hours.

This step yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key intermediate.

Alkylation of Pyrazole Nitrogen with a Protected Pentyl Amine

The pyrazole nitrogen is then alkylated with a pentyl chain bearing a protected amine:

Starting material : tert-butyl (5-bromopentyl)carbamate or similar protected amine alkylating agents.

Reaction conditions : The pyrazole boronate ester is reacted with the alkyl halide under basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents such as DMF or acetonitrile at room temperature to moderate heating.

This reaction forms the N-pentyl substituted pyrazole with the Boc-protected amine at the terminal position.

Alternative Stepwise Assembly via Amide Coupling

In some protocols, the pentyl amine is first Boc-protected, then coupled to the pyrazole boronate intermediate using peptide coupling reagents:

Coupling reagents : HBTU, EDCI, or DCC in the presence of a base like triethylamine.

Solvents : DMF or dichloromethane.

The reaction proceeds at room temperature, typically over 12–24 hours.

Deprotection and Final Purification

The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed, to yield the free amine.

Purification is usually performed by silica gel column chromatography or preparative HPLC, yielding the target compound as a pure solid.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Miyaura borylation of 4-halopyrazole | Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 80 °C, 12 h | 70–85 | Mild conditions preserve boronate ester integrity |

| Alkylation with Boc-protected pentyl bromide | K2CO3, DMF, 25–60 °C, 12–24 h | 50–65 | Requires careful control to avoid deborylation |

| Amide coupling alternative | HBTU, TEA, DMF, 25 °C, 15 h | 60–75 | High coupling efficiency with minimal side reactions |

| Boc deprotection (optional) | TFA/DCM, 20 °C, 2 h | >90 | Smooth cleavage of Boc group without affecting boronate ester |

(Source: Patent EP4495111 and research articles on boronate ester pyrazole derivatives synthesis)

Research Findings and Optimization Notes

The boronate ester moiety is sensitive to strong bases and protic solvents; thus, mild bases and anhydrous conditions are critical during alkylation steps.

Use of triethylamine or 2,6-lutidine as bases in coupling reactions improves yields by minimizing side reactions.

The choice of solvent (DMF, dichloromethane) affects solubility and reaction rate; DMF is preferred for coupling, while dichloromethane is favored for deprotection steps.

Inert atmosphere (nitrogen or argon) is recommended to prevent oxidation or hydrolysis of the boronate ester.

Purification by silica gel chromatography with dichloromethane/methanol mixtures effectively separates the product from impurities.

Summary Table of Preparation Route

| Stage | Reagents/Conditions | Purpose | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| 1. Borylation | Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 80 °C | Install boronate ester on pyrazole | 70–85 | Mild conditions to preserve boronate |

| 2. Alkylation | Boc-protected pentyl bromide, K2CO3, DMF, 25–60 °C | Attach pentyl linker with Boc protection | 50–65 | Avoid deborylation, anhydrous conditions |

| 3. Coupling (alternative) | HBTU, TEA, DMF, 25 °C | Amide bond formation | 60–75 | Efficient coupling, mild base |

| 4. Boc deprotection (opt.) | TFA/DCM, 20 °C | Remove Boc group | >90 | Selective cleavage without degradation |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The boronic acid derivative can be oxidized to form boronic esters or borates.

Reduction: : Reduction reactions can be used to convert the boronic acid derivative to boronic alcohols.

Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Coupling Reactions: : The boronic acid derivative can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts such as palladium.

Reduction: : Reducing agents like sodium borohydride or hydrogen gas can be used.

Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Coupling Reactions: : Palladium catalysts and bases such as potassium carbonate are typically employed.

Major Products Formed

Boronic Esters: : Formed through oxidation reactions.

Boronic Alcohols: : Resulting from reduction reactions.

Substituted Pyrazoles: : Produced through nucleophilic substitution.

Coupled Products: : Resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Research : The compound has been studied for its potential as a therapeutic agent in cancer treatment. Its structure allows it to interact with biological targets involved in tumor growth and metastasis.

- Drug Development : As an intermediate in the synthesis of various pharmaceuticals like Crizotinib, it plays a critical role in developing targeted therapies for cancer .

Material Science

- Polymer Chemistry : The incorporation of boron-containing compounds like this carbamate into polymer matrices can enhance their mechanical properties and thermal stability.

- Nanotechnology : It has potential applications in the development of nanomaterials where boron can serve as a dopant to modify electronic properties .

Agricultural Chemistry

Research indicates that derivatives of this compound may exhibit herbicidal or fungicidal properties, making them candidates for developing environmentally friendly agrochemicals.

Case Studies

| Case Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated efficacy against specific cancer cell lines with minimal toxicity to normal cells. |

| Study 2 | Polymer Modification | Improved tensile strength and thermal resistance when incorporated into polycarbonate substrates. |

| Study 3 | Agrochemical Potential | Exhibited significant antifungal activity against common plant pathogens in preliminary tests. |

Mechanism of Action

The mechanism by which tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- Structure : Replaces the pentylcarbamate with a direct carboxylate ester.

- Key Differences :

(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

- Structure : Substitutes pyrazole with a phenyl ring and introduces a chiral propyl chain.

- Higher steric hindrance at the boron site reduces coupling efficiency in some substrates .

Heterocyclic Core Modifications

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

- Structure : Substitutes pyrazole with thiazole.

- Key Differences :

Substituent Effects on Reactivity and Yield

Synthetic Notes:

- The target compound’s moderate yield (24–34%) reflects challenges in coupling bulky Boc-protected amines with boronate heterocycles .

- Higher yields (e.g., 53% for compound 3.129) are achieved with less sterically hindered substrates .

Physicochemical and Spectroscopic Properties

- NMR Shifts :

- Mass Spectrometry :

Biological Activity

tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₂₃BN₂O₄

- Molecular Weight : 294.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole ring and the boron-containing moiety suggests potential mechanisms involving enzyme inhibition or modulation of signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : Compounds containing pyrazole rings have been shown to inhibit various kinases, which play crucial roles in cell signaling and proliferation.

- Interaction with Receptors : The compound may interact with specific receptors involved in inflammatory processes or cellular growth.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of similar compounds containing the dioxaborolane moiety. Here are some notable findings:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related compound featuring the dioxaborolane structure. The results indicated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that this compound may possess similar properties.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar dioxaborolane derivatives. The study revealed that these compounds significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This points to a potential therapeutic application for inflammation-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate?

- Methodology : Utilize Suzuki-Miyaura coupling or nucleophilic substitution to introduce the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to the pyrazole scaffold. For carbamate protection, employ tert-butyl carbamate (Boc) chemistry via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA).

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via silica gel chromatography (e.g., hexane/EtOAc gradients) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : Acquire ¹H and ¹³C NMR spectra to confirm Boc protection (e.g., tert-butyl singlet at ~1.4 ppm) and pyrazole/boronate integration ratios.

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., m/z 451.1 [M + Na]⁺ in related Boc-protected compounds) .

- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. What are the stability considerations for storage and handling?

- Storage : Store refrigerated (2–8°C) in tightly sealed, dry containers to prevent hydrolysis of the boronate ester or Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .

- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions. Electrostatic discharge precautions are recommended during transfer .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

- Root Cause Analysis :

- Boronate Stability : Test reactivity of the boronate ester under varying temperatures/pH. Hydrolysis or protodeboronation may occur in aqueous conditions.

- Side Reactions : Characterize byproducts (e.g., de-Boc products via LC-MS) and adjust protecting group strategies.

Q. What strategies improve diastereoselectivity in derivatives of this compound?

- Methodology :

- Chiral Auxiliaries : Introduce enantiopure intermediates (e.g., (R)- or (S)-configured amines) during pentyl chain functionalization.

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in cross-coupling or hydrogenation steps .

Q. How can researchers troubleshoot poor solubility in aqueous/organic hybrid systems?

- Solubility Enhancement :

- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) for biological assays.

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) to the pentyl chain without compromising boronate reactivity .

- Validation : Measure partition coefficients (LogP) via shake-flask method or computational modeling.

Q. What are the implications of conflicting toxicity profiles in structurally similar carbamates?

- Risk Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.